![molecular formula C7H6N2O2 B13099376 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is an organic compound with the molecular formula C7H6N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Wissenschaftliche Forschungsanwendungen
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit hypoxia-inducible factors.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol involves its interaction with molecular targets such as hypoxia-inducible factors (HIFs). By inhibiting HIFs, the compound can reduce the expression of genes involved in angiogenesis and tumor growth . This makes it a promising candidate for anticancer therapy. Additionally, its ability to interact with various enzymes and proteins makes it useful in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Lacks the methyl group at the 6-position.
Benzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
6-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the heterocyclic ring This gives it distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
6-methyl-2,1,3-benzoxadiazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(3-7(4)10)9-11-8-5/h2-3,10H,1H3 |
InChI-Schlüssel |
PYUWXTZBXPAVIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NON=C2C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


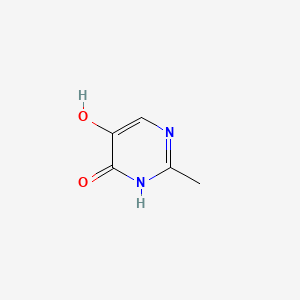
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

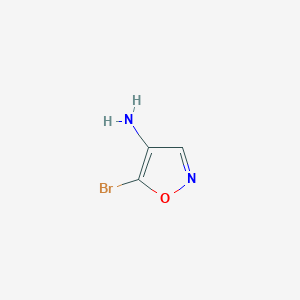

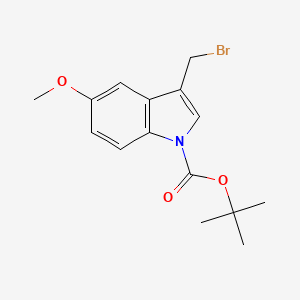
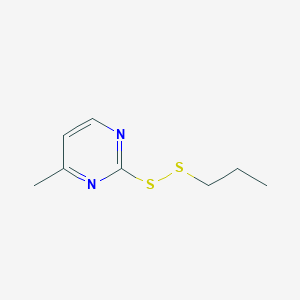
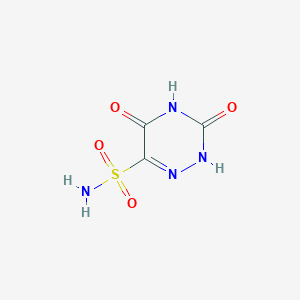
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)



